

# **AZD1940** not showing analgesic effect

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | AZD1940  |           |  |  |  |
| Cat. No.:            | B1665937 | Get Quote |  |  |  |

# **AZD1940 Technical Support Center**

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the analgesic properties of **AZD1940**. It addresses common issues, particularly the lack of observed analgesic effect, by providing insights from preclinical and clinical studies.

# **Frequently Asked Questions (FAQs)**

Q1: Why am I not observing an analgesic effect with AZD1940 in my experiments?

A1: A lack of analgesic effect with **AZD1940** in your experiments is consistent with findings from human clinical trials. While **AZD1940** showed robust analgesic effects in preclinical rodent models of inflammatory and neuropathic pain, it failed to demonstrate significant analgesic efficacy in human trials for acute post-operative pain and capsaicin-induced pain.[1][2][3][4] This discrepancy between preclinical and clinical results is a critical consideration for any research involving this compound.

Q2: What is the established mechanism of action for AZD1940?

A2: **AZD1940** is a potent, orally active agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[4][5] It was developed as a peripherally selective agonist, with low brain uptake demonstrated in rats and primates, to minimize central nervous system (CNS) side effects.[3][6] In preclinical models, its analgesic action was attributed to the activation of peripheral CB1 receptors.[3]



Q3: What were the specific outcomes of the human clinical trials on AZD1940?

A3: Two key clinical trials evaluated the analgesic efficacy of **AZD1940** in humans:

- Post-Operative Dental Pain: In a study on patients after third molar removal, a single 800 μg oral dose of **AZD1940** did not reduce post-operative pain compared to placebo.[1][7] In contrast, the active comparator, naproxen, showed significant pain reduction.[1]
- Capsaicin-Induced Pain: In a study with healthy volunteers, AZD1940 (at 400 μg and 800 μg oral doses) did not significantly reduce ongoing pain, primary hyperalgesia, or secondary hyperalgesia induced by capsaicin injection compared to placebo.[2]

Despite its peripheral design, **AZD1940** produced mild to moderate CNS-related side effects in these trials, including dizziness, sedation, and feeling "high".[1][2][7]

Q4: Could the discrepancy between my results and preclinical data be due to the experimental pain model used?

A4: This is a strong possibility. **AZD1940** was effective in rodent models of inflammatory and neuropathic pain.[3][4] However, it failed in human models of acute nociceptive pain (dental surgery) and inflammatory pain (capsaicin).[1][2] The translation of analgesic effects from animal models to human pain conditions is complex and often fails. It is possible that the specific pain mechanisms activated in your model do not respond to peripheral CB1/CB2 agonism in the same way as the successful preclinical models.

Q5: Is it possible my dosage or route of administration is incorrect?

A5: While possible, it's important to reference the dosages used in published studies. In successful preclinical rat studies, oral administration was used.[4] In the human clinical trials that showed no effect, single oral doses of 400 µg and 800 µg were administered.[1][2] The 800 µg dose was selected as the highest well-tolerated dose in humans.[1] The emergence of CNS side effects in the human trials suggests that the doses used were pharmacologically active.[2]

# **Troubleshooting Guide: Lack of Analgesic Effect**

### Troubleshooting & Optimization





If you are not observing the expected analgesic effects of **AZD1940** in your research, consider the following troubleshooting steps.

- 1. Review Your Experimental Model
- Question: Is my pain model appropriate for AZD1940?
- Consideration: AZD1940 showed efficacy in rodent models of chronic inflammatory and neuropathic pain.[3][4] It was ineffective in human models of acute post-operative and capsaicin-induced pain.[1][2]
- Action: Compare your model's species and pain type to those in the literature. If you are
  using a model of acute pain or working with a non-rodent species, the lack of effect may be
  consistent with clinical findings.
- 2. Verify Drug Administration and Dosage
- Question: Am I using an effective dose and route of administration?
- Consideration: Human studies used single oral doses up to 800 μg.[1][2] These doses were sufficient to produce cannabinoid-like side effects, indicating systemic exposure and target engagement.[1][2]
- Action: Ensure your dosage is within a pharmacologically relevant range. Refer to the data tables below for doses used in key studies. If you are using a different route of administration (e.g., intraperitoneal, intravenous), consider how this might alter the pharmacokinetic and pharmacodynamic profile, particularly its peripheral selectivity.
- 3. Assess Outcome Measures
- Question: Are my outcome measures sensitive enough to detect an analgesic effect?
- Consideration: The human trials used the Visual Analog Scale (VAS) for pain intensity, time
  to rescue medication, and measures of hyperalgesia (heat pain thresholds, area of
  mechanical allodynia).[1][2][8] AZD1940 failed to show an effect on any of these measures
  compared to placebo.



- Action: Review your endpoints. If you are using a behavioral test, ensure it is validated for
  your specific pain model and species. The lack of effect across multiple validated endpoints
  in the human trials suggests the issue lies with the compound's efficacy in those models, not
  the sensitivity of the measures.
- 4. The Preclinical vs. Clinical Discrepancy
- Question: Why did **AZD1940** work in animals but not in humans?
- Consideration: This is the central issue with AZD1940. Potential reasons include:
  - Species Differences: Fundamental differences in the endocannabinoid system or pain pathways between rodents and humans.
  - Model Validity: The animal models may not accurately reflect the human pain conditions tested.
  - Peripheral vs. Central Action: Despite its design, AZD1940 caused central effects in humans at doses that were not analgesic.[1][2] It's possible that in humans, a higher degree of central CB1 receptor activation is required for analgesia than what could be safely achieved with this compound. The implication from one study is that peripheral CB1/CB2 receptor activation alone may be insufficient for treating acute nociceptive pain in humans.[1][7]
- Action: Acknowledge this discrepancy in your research. Your results, if showing a lack of
  efficacy, contribute to the body of evidence highlighting the translational challenges in
  cannabinoid-based pain research.

### **Data Presentation**

Table 1: Summary of AZD1940 Human Analgesia Trials



| Study Pain<br>Model               | Species | Dose                                 | Route of<br>Administrat<br>ion | Key<br>Analgesic<br>Finding                                                                                      | Citation |
|-----------------------------------|---------|--------------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------|----------|
| Post-<br>Operative<br>Dental Pain | Human   | 800 μg<br>(single dose)              | Oral                           | No significant difference in pain scores (VAS AUC) compared to placebo.                                          | [1][8]   |
| Capsaicin-<br>Induced Pain        | Human   | 400 μg & 800<br>μg (single<br>doses) | Oral                           | No significant attenuation of ongoing pain, primary hyperalgesia, or secondary hyperalgesia compared to placebo. | [2]      |

# **Experimental Protocols**

Methodology for Post-Operative Dental Pain Study[1][8]

- Study Design: Randomized, double-blind, placebo-controlled, single-dose study.
- Participants: Patients scheduled for surgical removal of one impacted lower third molar.
- Treatment Groups:
  - AZD1940 (800 μg, oral)
  - Naproxen (500 mg, oral, as a positive control)
  - Placebo (oral)
- Procedure:



- The assigned treatment was administered 1.5 hours before surgery.
- Following surgery, ongoing post-operative pain and pain on jaw movement were assessed.
- Primary Outcome Measure: Pain intensity assessed on a 100 mm Visual Analog Scale (VAS) from 0 to 8 hours post-surgery, with the Area Under the Curve (VAS AUC<sub>0-8</sub>h) calculated.
- Secondary Outcome Measures: Time to request rescue medication (acetaminophen).

Methodology for Capsaicin-Induced Pain and Hyperalgesia Study[2]

- Study Design: Randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy male volunteers.
- Treatment Groups:
  - AZD1940 (400 μg, oral)
  - AZD1940 (800 μg, oral)
  - Placebo (oral)
- Procedure:
  - Ongoing Pain: Intradermal capsaicin injections were administered into the forearm.
  - Hyperalgesia: Capsaicin cream was applied to the calf to induce primary and secondary hyperalgesia.
- Outcome Measures:
  - Ongoing Pain: Pain intensity assessed on a 100 mm VAS.
  - Primary Hyperalgesia: Heat pain thresholds were measured.
  - Secondary Hyperalgesia: The area of mechanical allodynia was mapped.



 CNS Effects: Subjective effects like feeling "high" or "sedated" were assessed using Visual Analog Mood Scales (VAMS).

### **Visualizations**



Click to download full resolution via product page

Caption: Simplified signaling pathway for AZD1940 as a CB1/CB2 receptor agonist.





Click to download full resolution via product page

Caption: Logical workflow for troubleshooting the lack of an analgesic effect with AZD1940.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. AZD-1940 Wikipedia [en.wikipedia.org]
- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study to investigate the analgesic efficacy of a single dose of AZD1940 [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [AZD1940 not showing analgesic effect]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-not-showing-analgesic-effect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com